molecular formula C11H8BrF3O2 B1379821 (3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one CAS No. 1381952-86-8

(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one

Cat. No. B1379821
M. Wt: 309.08 g/mol
InChI Key: KHRPNNZODGRFMN-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable phenyl precursor with a bromination agent to introduce the bromine atom, and a reaction with a trifluoromethoxy source to introduce the trifluoromethoxy group. The but-3-en-2-one group could potentially be introduced through a condensation reaction or other carbon-carbon bond-forming reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a phenyl ring, which is a planar, cyclic structure composed of six carbon atoms. Attached to this ring are the bromine atom and the trifluoromethoxy group. The but-3-en-2-one group contains a carbon-carbon double bond, which introduces an area of high electron density and can be involved in various chemical reactions .


Chemical Reactions Analysis

The bromine atom and the trifluoromethoxy group in this compound can be involved in various chemical reactions. For example, the bromine atom can act as a leaving group in nucleophilic substitution reactions, while the trifluoromethoxy group can act as a target for nucleophilic attack. The carbon-carbon double bond in the but-3-en-2-one group can participate in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the trifluoromethoxy group could increase the compound’s density and boiling point compared to compounds of similar size that do not contain these groups .

Scientific Research Applications

Aryne Chemistry and Organic Synthesis

Research by Schlosser and Castagnetti (2001) delves into the chemistry of aryne intermediates, where compounds similar to "(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one" play a crucial role. Their study demonstrates the generation and reactivity of such intermediates, providing a pathway to naphthalenes and naphthols, showcasing the compound's utility in constructing complex aromatic systems (Schlosser & Castagnetti, 2001).

Nanoparticle and Polymer Chemistry

Fischer, Baier, and Mecking (2013) highlight the application of polyfluorene derivatives, related to the chemical structure , in producing nanoparticles with enhanced emission brightness. These nanoparticles, functionalized with polyfluorene, show potential in optoelectronic applications due to their bright and tunable fluorescence emission (Fischer, Baier, & Mecking, 2013).

Organofluorine Chemistry

Another study by Castagnetti and Schlosser (2001) focuses on the synthesis of new organofluorine compounds using (trifluoromethoxy)phenyllithiums as intermediates. This research illustrates the versatility of such compounds in organic synthesis, enabling the introduction of fluorine-containing groups into aromatic systems, which is valuable in pharmaceutical and agrochemical industries (Castagnetti & Schlosser, 2001).

Organic Synthesis and Reactivity Studies

Zhao et al. (2010) explore the reactivity of a closely related compound, "3-Bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one," with benzenethiols. Their findings contribute to the understanding of addition-elimination and substitution reactions in organic synthesis, providing insights into the manipulation of such compounds for targeted chemical transformations (Zhao et al., 2010).

Safety And Hazards

As with any chemical compound, handling “(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for research involving “(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one” would depend on its reactivity and the types of reactions it can participate in. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(E)-4-[2-bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3O2/c1-7(16)5-6-8-9(12)3-2-4-10(8)17-11(13,14)15/h2-6H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRPNNZODGRFMN-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC=C1Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC=C1Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Reactant of Route 3
Reactant of Route 3
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Reactant of Route 4
Reactant of Route 4
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Reactant of Route 5
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one
Reactant of Route 6
(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.